2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage between a benzoquinazoline and a cyclohexane ring, along with a chlorophenyl group and an oxoethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common approach starts with the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst, leading to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . This intermediate undergoes further reactions with various hydrazines to yield a variety of derivatives, including the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies and exploring structure-activity relationships.
Biology: Its potential biological activity, including antibacterial and antiviral properties, makes it a candidate for drug discovery and development
Medicine: The compound’s structural features suggest potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Its chemical properties may be useful in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action for 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not well-understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and exhibits antiviral activity.
Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: An intermediate in the synthesis of the target compound, it also possesses a chlorophenyl group and a similar core structure.
Uniqueness
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro linkage and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27ClN2O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H27ClN2O2S/c1-2-30-25(32)23-24(29-26(30)33-17-22(31)18-10-12-20(28)13-11-18)21-9-5-4-8-19(21)16-27(23)14-6-3-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3 |
InChI Key |
GEWAOEBPEHSPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.